

What are the physical properties of 3-Fluoro-2-hydroxypyridine?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-2-hydroxypyridine

Cat. No.: B075413

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-2-hydroxypyridine

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the physical characteristics of **3-Fluoro-2-hydroxypyridine** (CAS Number: 1547-29-1), a heterocyclic organic compound.

Physicochemical Data

3-Fluoro-2-hydroxypyridine, with the molecular formula C₅H₄FNO, exists in tautomeric equilibrium with 3-fluoro-2(1H)-pyridinone.^{[1][2]} Its physical state is typically a solid, described as a colorless to light yellow crystal or a pale cream powder.^{[2][3][4][5][6]}

Summary of Physical Properties

The quantitative physical properties of **3-Fluoro-2-hydroxypyridine** are summarized in the table below. It is important to note the significant discrepancies reported for its melting and boiling points across different sources, which may be attributable to the presence of different tautomers, impurities, or varying experimental conditions.

Property	Value	Source(s)
Molecular Formula	C5H4FNO	[1] [3] [4] [5] [7] [8]
Molecular Weight	113.09 g/mol	[1] [7] [8]
Appearance	Colorless or light yellow crystal/liquid; Pale cream powder; Solid	[2] [3] [4] [5] [6]
Melting Point	38-39 °C	[3]
	155.0-164.0 °C	[4] [5]
	157-161 °C	[6]
Boiling Point	~190 °C @ 760 mmHg	[3]
	255.8 °C @ 760 mmHg	[9]
	273.1 ± 40.0 °C (Predicted)	[6]
Density	1.26 ± 0.1 g/cm³ (Predicted)	[6]
	1.661 g/cm³	[9]
Solubility	Soluble in water and common organic solvents (e.g., ethanol, dimethyl ether)	[3]
IUPAC Name	3-fluoro-1H-pyridin-2-one	[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of organic compounds like **3-Fluoro-2-hydroxypyridine**.

Melting Point Determination

The melting point of a solid organic compound is the temperature range over which it transitions from a solid to a liquid.[\[10\]](#) This property is a crucial indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Vernier Melt Station, Thomas-Hoover Uni-Melt)
- Capillary tubes
- Thermometer

Procedure:

- A small, finely powdered sample of the crystalline compound is packed into a capillary tube.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Apparatus:

- Simple distillation setup:

- Round-bottom flask
- Distillation head
- Condenser
- Receiving flask
- Thermometer

- Heating mantle

Procedure:

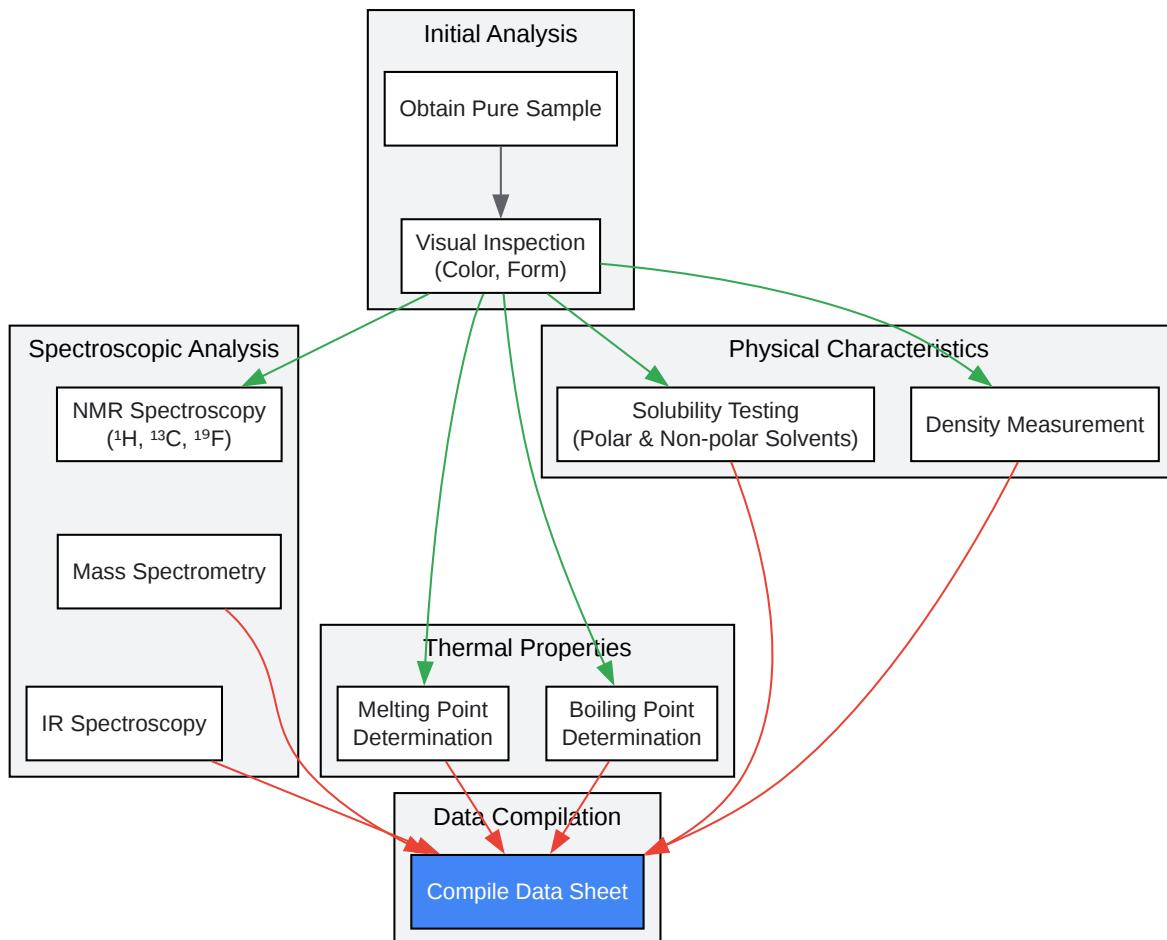
- The liquid sample is placed in the round-bottom flask.[10]
- The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[10]
- The liquid is heated to a boil.
- As the vapor rises and enters the condenser, the temperature on the thermometer will rise and then stabilize. This stable temperature is recorded as the boiling point.[10]
- The vapor is then cooled by the condenser and collected in the receiving flask.[10]

Solubility Analysis

Solubility is determined by the intermolecular forces between the solute and the solvent.[11] A general principle is that "like dissolves like."

Apparatus:

- Test tubes
- Graduated cylinder or pipettes
- Vortex mixer (optional)


Procedure:

- Approximately 2 mL of a chosen solvent is added to a test tube.
- A small, measured amount of the solute (e.g., 10-20 mg) is added to the test tube.
- The mixture is agitated (e.g., by flicking the test tube or using a vortex mixer) to facilitate dissolution.

- The mixture is observed to determine if the solid dissolves completely.
- This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) to establish a solubility profile for the compound.[\[12\]](#)

Workflow Visualization

The following diagram illustrates a logical workflow for the physical characterization of an organic compound such as **3-Fluoro-2-hydroxypyridine**.

[Click to download full resolution via product page](#)

Workflow for Physical Property Determination

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-2-hydroxypyridine | C5H4FNO | CID 2783363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Fluoro-2-hydroxypyridine | 1547-29-1 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. 3-Fluoro-2-hydroxypyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3-Fluoro-2-hydroxypyridine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 3-FLUORO-2-HYDROXYPYRIDINE | 1547-29-1 [chemicalbook.com]
- 7. 3-Fluoro-2-hydroxypyridine, 97% | Fisher Scientific [fishersci.ca]
- 8. chemscene.com [chemscene.com]
- 9. 前行化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. amherst.edu [amherst.edu]
- To cite this document: BenchChem. [What are the physical properties of 3-Fluoro-2-hydroxypyridine?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b075413#what-are-the-physical-properties-of-3-fluoro-2-hydroxypyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com